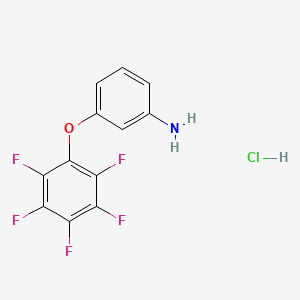3-(2,3,4,5,6-pentafluorophenoxy)aniline Hydrochloride
CAS No.: 331632-58-7
Cat. No.: VC7274553
Molecular Formula: C12H7ClF5NO
Molecular Weight: 311.64
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 331632-58-7 |
|---|---|
| Molecular Formula | C12H7ClF5NO |
| Molecular Weight | 311.64 |
| IUPAC Name | 3-(2,3,4,5,6-pentafluorophenoxy)aniline;hydrochloride |
| Standard InChI | InChI=1S/C12H6F5NO.ClH/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-3-1-2-5(18)4-6;/h1-4H,18H2;1H |
| Standard InChI Key | IVMJKIZBCJNWHK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)OC2=C(C(=C(C(=C2F)F)F)F)F)N.Cl |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
3-(2,3,4,5,6-Pentafluorophenoxy)aniline Hydrochloride features a phenyl ring substituted with a pentafluorophenoxy group at the 3-position and an aniline group protonated as a hydrochloride salt. The fluorine atoms induce strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 311.64 g/mol | |
| Parent Compound Formula | ||
| Parent Compound Molar Mass | 275.17 g/mol |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
-
Nucleophilic Aromatic Substitution: 2,3,4,5,6-Pentafluorophenanol reacts with aniline in the presence of a base (e.g., ) under reflux in polar aprotic solvents like dimethylformamide (DMF).
-
Salt Formation: The product is treated with hydrochloric acid to yield the hydrochloride salt.
Table 2: Key Reaction Conditions
| Parameter | Condition | Source |
|---|---|---|
| Solvent | DMF or dimethyl sulfoxide | |
| Temperature | Reflux (~150°C) | |
| Purification | Recrystallization or chromatography |
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize yield and reduce reaction times. Automated systems control parameters such as stoichiometry, temperature, and pressure, ensuring reproducibility.
Chemical Reactivity and Applications
Reactivity Profile
The compound participates in diverse reactions due to its aromatic amine and electron-deficient phenoxy group:
-
Oxidation: Forms quinone derivatives with strong oxidizers (e.g., ).
-
Reduction: Yields cyclohexylamine analogs using .
-
Electrophilic Substitution: Fluorine atoms undergo substitution with halogens or nitro groups under acidic conditions.
Applications in Research and Industry
-
Organic Synthesis: Serves as a precursor for fluorinated polymers and liquid crystals.
-
Pharmaceutical Intermediates: Used in developing kinase inhibitors and antimicrobial agents.
-
Materials Science: Enhances thermal stability in coatings and adhesives.
Biological Activity and Mechanism
Comparative Analysis with Analogues
Table 3: Comparison with Related Compounds
| Compound | Key Differences | Applications |
|---|---|---|
| 2,3,4,5,6-Pentafluoroaniline | Lacks phenoxy group | Agrochemicals |
| Pentafluorophenoxyacetic acid | Contains carboxylic acid moiety | Polymer additives |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume